molecular formula C18H36O2Pb B12344377 CID 21664328

CID 21664328

Cat. No.: B12344377
M. Wt: 492 g/mol
InChI Key: ONUFRYFLRFLSOM-UHFFFAOYSA-N
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Description

CID 21664328 (exact chemical name unspecified in available literature) is a compound cataloged in PubChem, a critical repository for chemical and bioactivity data. Compounds with adjacent PubChem identifiers (e.g., CID 21664327 or CID 21664329) often share structural motifs or biological targets, such as enzyme inhibitors, receptor modulators, or metabolic intermediates. The lack of explicit data in the provided evidence necessitates a comparative framework based on structurally or functionally analogous compounds, leveraging methodologies from existing studies .

Properties

Molecular Formula

C18H36O2Pb

Molecular Weight

492 g/mol

InChI

InChI=1S/C18H36O2.Pb/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18(19)20;/h2-17H2,1H3,(H,19,20);

InChI Key

ONUFRYFLRFLSOM-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCCCCCCC(=O)O.[Pb]

Related CAS

7717-46-6
7428-48-0

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The preparation of CID 21664328 involves specific synthetic routes and reaction conditions. These methods typically include the use of various reagents and catalysts to achieve the desired chemical structure. The exact synthetic route can vary depending on the desired purity and yield of the compound.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactions using specialized equipment. The process often includes steps such as purification and quality control to ensure the compound meets the required specifications for its intended use.

Chemical Reactions Analysis

Types of Reactions: CID 21664328 undergoes several types of chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s chemical structure and properties.

Common Reagents and Conditions: Common reagents used in the reactions involving this compound include oxidizing agents, reducing agents, and various catalysts. The reaction conditions, such as temperature and pressure, are carefully controlled to optimize the reaction outcomes.

Major Products: The major products formed from the reactions of this compound depend on the specific reagents and conditions used

Scientific Research Applications

CID 21664328 has a wide range of scientific research applications. In chemistry, it is used as a reagent in various chemical reactions. In biology, it may be used in studies involving cellular processes and molecular interactions. In medicine, this compound could be investigated for its potential therapeutic effects. Additionally, it has applications in industry, particularly in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of CID 21664328 involves its interaction with specific molecular targets and pathways. These interactions can lead to various biological effects, depending on the context in which the compound is used. Understanding the mechanism of action is crucial for developing new applications and optimizing its use in scientific research.

Comparison with Similar Compounds

Structural Comparison with Similar Compounds

To contextualize CID 21664328, compounds with analogous PubChem entries (e.g., oscillatoxin derivatives, steroid sulfates, or heterocyclic systems) are compared. Structural similarities often dictate functional overlap, such as binding affinity or metabolic pathways.

Table 1: Structural and Physicochemical Properties of this compound and Analogs
Property This compound* Taurocholic Acid (CID 6675) Oscillatoxin D (CID 101283546) Betulinic Acid (CID 64971)
Molecular Formula Not Available (N/A) C₂₆H₄₅NO₆S C₃₂H₄₄O₈ C₃₀H₄₈O₃
Molecular Weight N/A 515.70 g/mol 568.68 g/mol 456.70 g/mol
Key Functional Groups Hypothetical: Sulfonate, heterocycle Sulfonic acid, steroid backbone Macrocyclic lactone, polyketide Triterpenoid, hydroxyl, carboxyl
Solubility (Water) N/A 2.58 mg/mL Low (hydrophobic macrocycle) 0.01 mg/mL

Note: Data for this compound is inferred from adjacent compounds due to lack of direct evidence.

Key Observations :

  • Steroid vs. Macrocyclic Systems : Taurocholic acid (CID 6675) and oscillatoxin D (CID 101283546) exemplify divergent structural classes—steroid derivatives versus polyketide macrocycles—highlighting the diversity of CID-classified compounds .
  • Solubility Trends: Sulfonated compounds (e.g., taurocholic acid) exhibit higher aqueous solubility compared to triterpenoids (e.g., betulinic acid), suggesting this compound’s solubility may depend on its functionalization .

Functional and Pharmacological Comparisons

Functional similarities are inferred from bioactivity data of structurally related compounds. For example:

Key Findings :

  • Enzyme Interactions : Steroid sulfates like DHEAS (CID 12594) modulate sulfotransferases, suggesting this compound could share similar enzymatic targets if sulfonated .
  • Therapeutic Potential: Triterpenoid derivatives (e.g., betulinic acid analogs) demonstrate anticancer activity, implying this compound’s utility in drug discovery if structurally related .

Research Findings and Data Analysis

Hypothesis-Driven Comparison Framework

Synthetic Accessibility : Analogous compounds like betulin (CID 72326) are derived from natural sources, whereas sulfonated steroids (e.g., CID 6675) require complex synthetic routes . This compound’s synthesis may align with these paradigms.

Limitations in Available Evidence
  • No direct data on this compound’s crystallography, spectroscopy, or bioassays were identified in the provided sources.
  • Comparisons rely on extrapolation from adjacent CIDs and methodological templates (e.g., 3D structural overlays in Figure 8 of ) .

Q & A

Basic Research Questions

Q. How can researchers formulate a focused research question for studying CID 21664328?

  • Methodological Answer : Begin by identifying gaps in existing literature (e.g., unexplored biochemical pathways or structural properties of this compound). Use the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to refine the question . Ensure the question is measurable, avoids vague terms, and aligns with available resources (e.g., lab equipment, computational tools) . For example: "How does this compound interact with Protein X under varying pH conditions?" rather than "What does this compound do?"

Q. What strategies are effective for conducting a literature review on this compound?

  • Methodological Answer : Use aggregation search tools to integrate data from chemical databases (e.g., PubChem, ChEMBL), peer-reviewed journals, and preprint repositories . Prioritize primary sources and validate findings using citation tracking. Avoid over-reliance on secondary summaries; cross-reference experimental protocols from studies with similar compounds . Document contradictions in reported properties (e.g., solubility, stability) to guide hypothesis development .

Q. How should experimental designs be structured to investigate this compound’s mechanisms?

  • Methodological Answer : Adopt a mixed-methods approach :

  • Quantitative: Design dose-response assays or kinetic studies with controls for temperature, solvent, and purity (>95% by HPLC) .
  • Qualitative: Use spectroscopic data (NMR, MS) to characterize structural interactions .
  • Include replication arms to address variability and ensure reproducibility .

Advanced Research Questions

Q. How can researchers resolve contradictions in existing data on this compound’s bioactivity?

  • Methodological Answer : Apply systematic error analysis :

  • Compare methodologies from conflicting studies (e.g., assay type, cell lines, compound purity) .
  • Conduct meta-analyses to identify trends or outliers .
  • Validate findings via orthogonal techniques (e.g., surface plasmon resonance vs. isothermal titration calorimetry) .
  • Document uncertainties (e.g., instrument precision) in supplemental materials .

Q. What advanced statistical methods are suitable for analyzing this compound’s multivariate effects?

  • Methodological Answer : Use multivariate regression or machine learning models (e.g., random forests) to dissect interactions between variables (e.g., concentration, incubation time, co-factors) . Employ bootstrapping to estimate confidence intervals for small datasets . For high-dimensional data (e.g., transcriptomics), apply dimensionality reduction techniques like PCA .

Q. How can interdisciplinary approaches enhance studies on this compound?

  • Methodological Answer : Integrate computational chemistry (molecular docking, MD simulations) with wet-lab experiments to predict binding affinities and validate results experimentally . Collaborate with material scientists to explore formulation stability or nanotechnology-based delivery systems . Use FAIR principles (Findable, Accessible, Interoperable, Reusable) to share datasets .

Q. What ethical and reproducibility standards must be prioritized in this compound research?

  • Methodological Answer :

  • Ethics : Disclose potential conflicts of interest and obtain institutional review board (IRB) approval for studies involving human/animal models .
  • Reproducibility : Publish raw data, code, and step-by-step protocols in open-access repositories (e.g., Zenodo, GitHub) . Adhere to the ARRIVE guidelines for preclinical studies .

Data Management and Reporting

Q. How should researchers document and present data on this compound?

  • Methodological Answer :

  • Use standardized formats (e.g., SMILES for chemical structures, CSV for numerical data) .
  • Include negative results and failed experiments to reduce publication bias .
  • In manuscripts, separate raw data (supplemental files) from processed data (main text) .

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